molecular formula B2Ca3O6 B082405 Calcium borate CAS No. 12040-58-3

Calcium borate

Cat. No. B082405
CAS RN: 12040-58-3
M. Wt: 237.9 g/mol
InChI Key: VLCLHFYFMCKBRP-UHFFFAOYSA-N
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Patent
US05380508

Procedure details

A solution of 200 g of a calcium carbonate overbased alkylsalicylate (TBN 280 mgKOH/g, calcium content; 10.0 wt. %) and 200 g of xylene were put in a 1000-ml four-necked flask fitted with a condenser and heated to 95° C. while agitating. To this mixture was added 20 g of orthoboric acid, and the temperature was gradually increased to 145° C., while the reaction water was removed by azeotropic distillation by spending time for 1.5 hours. Subsequently, the reactor contents were filtered to obtain a filtrate (solution) which was cooled and then centrifuged to remove any residual solids present. Finally, the xylene was removed in vacuo to obtain a calcium borate overbased alkylsalicylate.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Ca+2:5].C1(C)C(C)=CC=CC=1.[B:14]([OH:17])([OH:16])[OH:15]>O>[B:14]([O-:17])([O-:16])[O-:15].[Ca+2:5].[B:14]([O-:17])([O-:16])[O-:15].[Ca+2:5].[Ca+2:5] |f:0.1,5.6.7.8.9|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
200 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
B(O)(O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
while agitating
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a condenser
CUSTOM
Type
CUSTOM
Details
was removed by azeotropic distillation by spending time for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
Subsequently, the reactor contents were filtered
CUSTOM
Type
CUSTOM
Details
to obtain a filtrate (solution) which
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
to remove any residual solids present
CUSTOM
Type
CUSTOM
Details
Finally, the xylene was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
B([O-])([O-])[O-].[Ca+2].B([O-])([O-])[O-].[Ca+2].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05380508

Procedure details

A solution of 200 g of a calcium carbonate overbased alkylsalicylate (TBN 280 mgKOH/g, calcium content; 10.0 wt. %) and 200 g of xylene were put in a 1000-ml four-necked flask fitted with a condenser and heated to 95° C. while agitating. To this mixture was added 20 g of orthoboric acid, and the temperature was gradually increased to 145° C., while the reaction water was removed by azeotropic distillation by spending time for 1.5 hours. Subsequently, the reactor contents were filtered to obtain a filtrate (solution) which was cooled and then centrifuged to remove any residual solids present. Finally, the xylene was removed in vacuo to obtain a calcium borate overbased alkylsalicylate.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Ca+2:5].C1(C)C(C)=CC=CC=1.[B:14]([OH:17])([OH:16])[OH:15]>O>[B:14]([O-:17])([O-:16])[O-:15].[Ca+2:5].[B:14]([O-:17])([O-:16])[O-:15].[Ca+2:5].[Ca+2:5] |f:0.1,5.6.7.8.9|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
200 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
B(O)(O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
while agitating
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a condenser
CUSTOM
Type
CUSTOM
Details
was removed by azeotropic distillation by spending time for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
Subsequently, the reactor contents were filtered
CUSTOM
Type
CUSTOM
Details
to obtain a filtrate (solution) which
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
to remove any residual solids present
CUSTOM
Type
CUSTOM
Details
Finally, the xylene was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
B([O-])([O-])[O-].[Ca+2].B([O-])([O-])[O-].[Ca+2].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.